molecular formula C7H12N2OS B15273923 2-Ethoxy-2-(1,3-thiazol-4-yl)ethan-1-amine

2-Ethoxy-2-(1,3-thiazol-4-yl)ethan-1-amine

Cat. No.: B15273923
M. Wt: 172.25 g/mol
InChI Key: AFCZMDVYKKHIPY-UHFFFAOYSA-N
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Description

2-Ethoxy-2-(1,3-thiazol-4-yl)ethan-1-amine is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-2-(1,3-thiazol-4-yl)ethan-1-amine typically involves the reaction of ethyl 2-(thiazol-4-yl)acetate with appropriate reagents. One common method involves the reduction of ethyl 2-(thiazol-4-yl)acetate using diisobutylaluminum hydride (DIBAL-H) in dichloromethane (DCM) under nitrogen atmosphere . The reaction is quenched with saturated sodium bicarbonate and the product is extracted with DCM, followed by washing with brine and drying over anhydrous sodium sulfate.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2-(1,3-thiazol-4-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Mechanism of Action

The mechanism of action of 2-Ethoxy-2-(1,3-thiazol-4-yl)ethan-1-amine involves its interaction with biological targets. For instance, thiazole derivatives can bind to DNA and interact with enzymes like topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of anticancer research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-2-(1,3-thiazol-4-yl)ethan-1-amine is unique due to its specific ethoxy and amine functional groups, which confer distinct chemical reactivity and biological activity compared to other thiazole derivatives

Properties

Molecular Formula

C7H12N2OS

Molecular Weight

172.25 g/mol

IUPAC Name

2-ethoxy-2-(1,3-thiazol-4-yl)ethanamine

InChI

InChI=1S/C7H12N2OS/c1-2-10-7(3-8)6-4-11-5-9-6/h4-5,7H,2-3,8H2,1H3

InChI Key

AFCZMDVYKKHIPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN)C1=CSC=N1

Origin of Product

United States

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